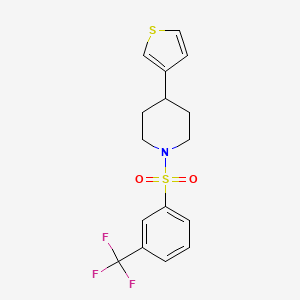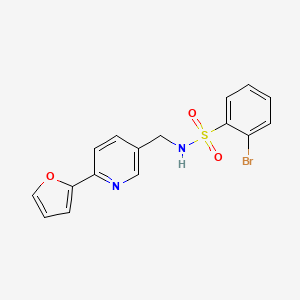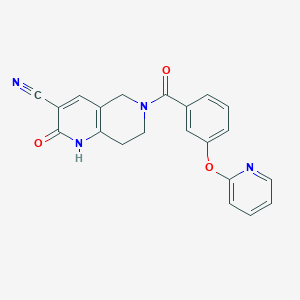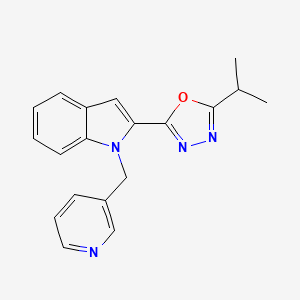![molecular formula C15H23ClN2OS B2521962 1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride CAS No. 2034390-52-6](/img/structure/B2521962.png)
1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride is a compound of considerable interest in scientific research and various industrial applications. This molecule features a complex structure, including a thienopyridine ring fused to a piperidine moiety, capped with an ethanone group. The hydrochloride salt form enhances its solubility and stability, facilitating its use in diverse experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride typically begins with the construction of the thienopyridine core. This is achieved through a multi-step process involving cyclization reactions. Subsequent modifications introduce the piperidine ring and the ethanone group.
Typical reaction conditions involve the use of organic solvents, controlled temperatures, and specific catalysts to drive the cyclization and subsequent functionalization steps. For example, the starting materials might include 2-aminothiophenol and an appropriate β-diketone, which under acidic or basic conditions cyclize to form the thienopyridine structure.
Industrial Production Methods
For industrial-scale production, processes are optimized for yield and cost-efficiency. This often involves the use of continuous flow reactors to maintain reaction conditions precisely and ensure consistent quality. Recrystallization or chromatographic methods may be employed to purify the final product, ensuring that it meets the stringent standards required for scientific research or pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride can undergo various types of chemical reactions:
Oxidation: : This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can modify the molecule's electronic properties, potentially altering its biological activity.
Substitution: : Electrophilic or nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule, allowing for the creation of analogs with different properties.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution reagents including various halides, acids, or bases.
Reactions typically require controlled conditions, including specific temperatures, pressures, and pH levels to ensure selective and efficient transformations.
Major Products
Major products from these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized derivatives with varying properties. These derivatives are often used to explore structure-activity relationships in scientific research.
Scientific Research Applications
1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride finds applications across various fields due to its complex structure and reactivity:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals.
Biology: : Studied for its interactions with biological molecules, potentially serving as a lead compound in drug discovery.
Medicine: : Investigated for potential therapeutic properties, particularly in areas like neuropharmacology due to its impact on specific neural pathways.
Industry: : Utilized in the development of materials with unique electronic or photonic properties, contributing to advancements in nanotechnology and materials science.
Mechanism of Action
The mechanism by which 1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride exerts its effects is multifaceted, involving interactions at the molecular and cellular levels:
Molecular Targets: : It may interact with specific receptors, enzymes, or ion channels, altering their activity and leading to various biological effects.
Pathways Involved: : The compound could modulate signal transduction pathways, impacting processes such as gene expression, neurotransmission, or cellular metabolism.
Comparison with Similar Compounds
Comparing this compound with structurally related molecules highlights its unique features:
Unique Structural Features: : The presence of the thienopyridine ring and piperidine moiety distinguishes it from other compounds, potentially offering unique binding properties and biological activities.
Similar Compounds
1-(4-((3,4-dihydroquinolin-2(1H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride.
1-(4-((6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl)piperidin-1-yl)ethanone hydrochloride.
These compounds share similar core structures but differ in specific functional groups, leading to differences in their chemical reactivity and biological activity.
Conclusion
1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride is a compound of significant interest due to its complex structure and diverse applications. Its unique features and reactivity make it a valuable tool in scientific research and various industrial fields, paving the way for further discoveries and innovations.
Properties
IUPAC Name |
1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)piperidin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS.ClH/c1-12(18)17-7-2-13(3-8-17)10-16-6-4-15-14(11-16)5-9-19-15;/h5,9,13H,2-4,6-8,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSIMJLZOLRFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CN2CCC3=C(C2)C=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2521880.png)
![5-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2521881.png)

![2-({2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2521884.png)


![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2521888.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2521890.png)

![ethyl 4-{2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate](/img/structure/B2521893.png)

![10-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2521896.png)

![5,6-dimethyl-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2521899.png)
